Hexyl 2,6-dichloronaphthalene-1-carboxylate
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Overview
Description
Hexyl 2,6-dichloronaphthalene-1-carboxylate is an organic compound with the molecular formula C17H18Cl2O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the naphthalene ring, as well as a hexyl ester group at the 1 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 2,6-dichloronaphthalene-1-carboxylate typically involves the esterification of 2,6-dichloronaphthalene-1-carboxylic acid with hexanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Hexyl 2,6-dichloronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2,6-dichloronaphthalene-1-carboxylic acid.
Reduction: Formation of hexyl 2,6-dichloronaphthalene-1-methanol.
Substitution: Formation of hexyl 2,6-dimethoxynaphthalene-1-carboxylate.
Scientific Research Applications
Hexyl 2,6-dichloronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of hexyl 2,6-dichloronaphthalene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloronaphthalene: A closely related compound with similar structural features but lacking the hexyl ester group.
Hexyl naphthalene-1-carboxylate: Similar in structure but without the chlorine atoms at the 2 and 6 positions.
Uniqueness
Hexyl 2,6-dichloronaphthalene-1-carboxylate is unique due to the combination of its hexyl ester group and the presence of chlorine atoms at specific positions on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
118585-19-6 |
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Molecular Formula |
C17H18Cl2O2 |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
hexyl 2,6-dichloronaphthalene-1-carboxylate |
InChI |
InChI=1S/C17H18Cl2O2/c1-2-3-4-5-10-21-17(20)16-14-8-7-13(18)11-12(14)6-9-15(16)19/h6-9,11H,2-5,10H2,1H3 |
InChI Key |
CWBDTFDMDCPBNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C=CC2=C1C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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